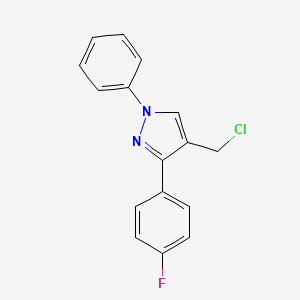

4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Description

4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (C₁₆H₁₂ClFN₂; MW: 298.74 g/mol) is a halogenated pyrazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 4, a 4-fluorophenyl substituent at position 3, and a phenyl group at position 1. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the fluorine atom contributes to metabolic stability and electronic modulation . This compound serves as a precursor for synthesizing bioactive molecules, such as imidazole derivatives, through substitution reactions .

Properties

IUPAC Name |

4-(chloromethyl)-3-(4-fluorophenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2/c17-10-13-11-20(15-4-2-1-3-5-15)19-16(13)12-6-8-14(18)9-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFYRSLDFCXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

Introduction of the Fluorophenyl Group:

Chloromethylation: The final step is the chloromethylation of the pyrazole ring, which can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), catalysts (triethylamine, pyridine).

Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), acidic or basic conditions.

Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), inert atmosphere (nitrogen or argon).

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups (e.g., amines, ethers, thioethers).

Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets, thereby modulating specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Chlorine vs. Fluorine Substituents

- 4-(Chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole (CAS 55432-06-9):

Replacing the 4-fluorophenyl group with 4-chlorophenyl increases steric bulk and alters electronic effects. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electron-withdrawing effects but enhance lipophilicity. This may influence binding interactions in biological systems .

Trifluoromethyl Substituted Analogs

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 104604-66-2):

The trifluoromethyl (-CF₃) group is highly electronegative and sterically demanding, significantly increasing metabolic stability and resistance to oxidation. This contrasts with the chloromethyl group in the target compound, which is more reactive but less stable .

Naphthalene-Containing Derivatives

- In contrast, the target compound’s smaller 4-fluorophenyl group may improve solubility but reduce binding strength in certain contexts.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility |

|---|---|---|---|---|

| Target Compound | 298.74 | 4-CH₂Cl, 3-(4-F-C₆H₄), 1-Ph | 3.8 | Low |

| 4-(Chloromethyl)-3-(4-Cl-C₆H₄)-1-Ph-pyrazole | 315.18 | 4-CH₂Cl, 3-(4-Cl-C₆H₄), 1-Ph | 4.2 | Very low |

| 5-(4-F-C₆H₄)-3-(naphthyl)-1-Ph-pyrazole | 354.40 | 3-(naphthalen-1-yl), 1-Ph | 5.1 | Insoluble |

| 5-(4-Cl-C₆H₄)-1-(4-OMe-Ph)-3-CF₃-pyrazole | 352.74 | 3-CF₃, 1-(4-OMe-C₆H₄), 5-(4-Cl-C₆H₄) | 4.5 | Moderate |

*Estimated using ChemDraw.

Biological Activity

The compound 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article synthesizes various research findings on the biological activity of this specific pyrazole derivative, highlighting its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H15ClF N2

- Molecular Weight : 292.76 g/mol

- Structural Features :

- A chloromethyl group at the 4-position.

- A fluorophenyl group at the 3-position.

- A phenyl group at the 1-position.

Biological Activity Overview

Pyrazole derivatives, including the compound in focus, have exhibited a wide range of biological activities:

- Antioxidant Activity : Several studies have demonstrated that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound show significant anti-inflammatory activity. This is often mediated through inhibition of pro-inflammatory cytokines and enzymes .

- Anticancer Properties : Some pyrazole derivatives have been identified as potential anticancer agents. They can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Pyrazoles can act as inhibitors for various enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) which are critical in the synthesis of inflammatory mediators .

- Receptor Modulation : Some studies suggest that pyrazole derivatives may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between pyrazole compounds and target proteins involved in disease processes, supporting their potential as therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives:

- Study on Antioxidant Activity : A study found that a series of pyrazole compounds exhibited strong antioxidant activity, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid .

- Cancer Cell Line Testing : In vitro tests showed that certain pyrazole derivatives could reduce viability in HeLa and A375 cancer cell lines, indicating their potential as anticancer agents .

Data Table: Biological Activities of Related Pyrazoles

Q & A

Q. What are the primary synthetic routes for functionalizing the chloromethyl group in 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole?

The chloromethyl group is highly reactive and can undergo nucleophilic substitution. For example:

- Reaction with imidazole in a 1:1 ethanol/water mixture under reflux yields 4-((1H-imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (29% yield after recrystallization). This method is scalable for introducing heterocyclic moieties .

- Alternative nucleophiles (e.g., amines, thiols) can be used under similar conditions, but optimization of solvent polarity and temperature is critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- FT-IR confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves substitution patterns on the pyrazole and aryl rings.

- HR-MS validates molecular mass and fragmentation pathways .

- Crystallography :

- Single-crystal X-ray diffraction (e.g., using SHELX software) determines bond lengths, angles, and packing interactions. Data collected at 100 K with a Bruker D8 VENTURE diffractometer (R factor = 0.081) ensures high precision .

Q. How is the antimicrobial activity of pyrazole derivatives evaluated?

- Qualitative : Agar diffusion assays measure zone of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Quantitative : Minimum inhibitory concentration (MIC) tests determine efficacy at concentrations ranging from 6.25–100 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in chloromethyl substitution reactions?

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures improve solubility of hydrophilic reactants.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems.

- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by ~20% compared to conventional heating .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Use SHELXL for iterative refinement, addressing disorder via PART commands and validating with Rint < 0.05.

- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries to confirm torsional angles (e.g., pyrazole ring planarity within ±0.02 Å) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives targeting cytochrome P450 inhibition?

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 3- and 5-positions to enhance hydrophobic interactions with CYP121A1.

- Enzyme Assays : Measure IC₅₀ values using UV-Vis spectroscopy with lanosterol as a substrate.

- Docking Studies : AutoDock Vina predicts binding modes; derivatives with ΔG < -8.5 kcal/mol show strong affinity for the heme-binding pocket .

Q. What methodologies validate the biological target of pyrazole derivatives in antimycobacterial studies?

- Gene Knockdown : CRISPR-Cas9-mediated deletion of CYP121A1 in M. tuberculosis confirms target relevance.

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm > 3°C) to identify stabilizing ligand interactions.

- Metabolic Profiling : LC-MS tracks lanosterol accumulation in treated mycobacteria, confirming pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.